molecular formula C11H10ClN B3009982 4-Chloro-2,7-dimethylquinoline CAS No. 74949-20-5

4-Chloro-2,7-dimethylquinoline

Cat. No.: B3009982
CAS No.: 74949-20-5
M. Wt: 191.66
InChI Key: HFLSHUULSRGNCF-UHFFFAOYSA-N
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Description

4-Chloro-2,7-dimethylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,7-dimethylquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, where aniline derivatives react with carbonyl compounds in the presence of acidic or basic catalysts. Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2,7-dimethylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 4-position is highly reactive in nucleophilic aromatic substitution reactions. Common reagents include primary amines, which can replace the chlorine atom to form new derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

    Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions:

    Nucleophilic Substitution: Primary amines, alcohols, and thiols in the presence of bases like sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

  • Substituted quinolines, quinoline N-oxides, and dihydroquinolines.

Scientific Research Applications

4-Chloro-2,7-dimethylquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2,7-dimethylquinoline involves its interaction with various molecular targets. The chlorine and methyl groups enhance its ability to bind to specific enzymes and receptors, modulating their activity. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways and can induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

    4,7-Dichloroquinoline: Similar in structure but with an additional chlorine atom, making it more reactive in substitution reactions.

    2,4-Dimethylquinoline: Lacks the chlorine atom, resulting in different reactivity and applications.

    4-Chloroquinoline: Similar but without the additional methyl groups, affecting its chemical properties and biological activity.

Uniqueness: 4-Chloro-2,7-dimethylquinoline is unique due to the specific positioning of the chlorine and methyl groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives.

Properties

IUPAC Name

4-chloro-2,7-dimethylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c1-7-3-4-9-10(12)6-8(2)13-11(9)5-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLSHUULSRGNCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CC(=C2C=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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